molecular formula C13H9NO3 B3046302 3,6-Dihydroxyacridin-9(10H)-one CAS No. 122105-95-7

3,6-Dihydroxyacridin-9(10H)-one

Cat. No. B3046302
CAS RN: 122105-95-7
M. Wt: 227.21 g/mol
InChI Key: PVRYFKGBOYVWMN-UHFFFAOYSA-N
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Description

3,6-Dihydroxyacridin-9(10H)-one, commonly known as DHAQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DHAQ belongs to the class of acridine derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

Antimalarial Activity

3,6-Dihydroxyacridin-9(10H)-one derivatives, specifically 1,2,3,4-tetrahydroacridin-9(10H)-ones (THAs), have been studied for their antimalarial properties. Research indicates that these compounds show potent activity against clinically relevant malaria isolates, along with favorable physicochemical properties and minimal cross-resistance issues (Cross et al., 2011).

Synthesis and Characterization

The synthesis and characterization of 3,6-Dihydroxyacridin-9(10H)-one derivatives have been a focus of chemical research. Studies have detailed the process of synthesizing these compounds and have provided insight into their structural properties (Okoh, 2005).

Cancer Cell Labeling

Research has been conducted on combining 3,6-Dihydroxyacridin-9(10H)-one with other compounds for specific applications such as cancer cell labeling. These studies exploit the pH-dependent fluorescence changes of these compounds to label cancer cells (Singh et al., 2016).

Photochemical Studies

The photochemical behavior of 3,6-Dihydroxyacridin-9(10H)-one derivatives has been a subject of interest. These studies include examining solvent effects on bond cleavage and the generation of ions, relevant for understanding their behavior under different conditions (Zhou et al., 2012).

Thermodynamic Properties

The melting, volatilization, and crystal lattice enthalpies of various acridin-9(10H)-one derivatives have been measured to understand their thermodynamic characteristics. This research aids in predicting the stability and interactions of these compounds (Storoniak et al., 2003).

Supramolecular Networks

Studies have explored the formation of supramolecular networks involving 3,6-Dihydroxyacridin-9(10H)-one derivatives. This research is significant in the field of crystal engineering and materials science (He et al., 2013).

properties

IUPAC Name

3,6-dihydroxy-10H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-7-1-3-9-11(5-7)14-12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRYFKGBOYVWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555636
Record name 3,6-Dihydroxyacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122105-95-7
Record name 3,6-Dihydroxyacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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